

Spectroscopic Data for Methanesulfonyl Fluoride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methanesulfonyl fluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **methanesulfonyl fluoride** ($\text{CH}_3\text{SO}_2\text{F}$), a compound of interest in chemical synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of **methanesulfonyl fluoride** by providing information about the chemical environment of its hydrogen (^1H), carbon (^{13}C), and fluorine (^{19}F) nuclei.

Data Summary

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^1H	Data not available in searched resources	Quartet (quart)	Data not available
^{13}C	52.8 - 65.7[1]	Doublet of quartets (dq)	Data not available
^{19}F	Data not available in searched resources	Quartet (quart)	Data not available

Note on Predicted Multiplicities:

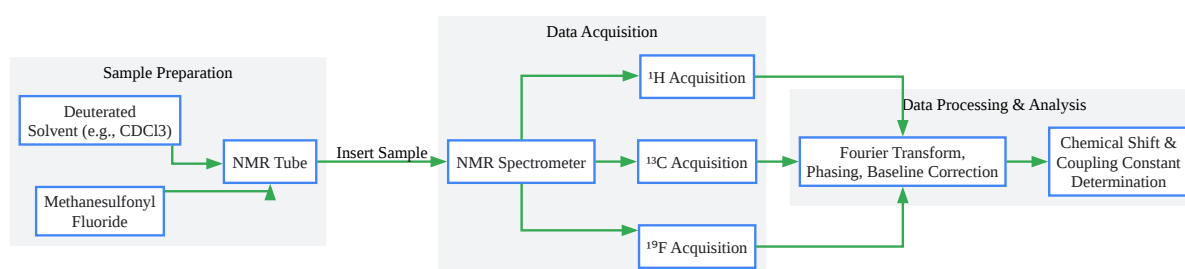
- The ^1H NMR spectrum is predicted to show a quartet for the methyl protons due to coupling with the adjacent fluorine atom.
- The ^{13}C NMR spectrum of the methyl carbon is expected to be a doublet of quartets due to coupling with the directly attached fluorine atom and the three protons.
- The ^{19}F NMR spectrum is anticipated to be a quartet resulting from coupling with the three methyl protons.

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like **methanesulfonyl fluoride** is as follows:

- Sample Preparation: Dissolve a few milligrams of **methanesulfonyl fluoride** in a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6). The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrument Setup:
 - Place the NMR tube containing the sample into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Data Acquisition:

- Acquire a ^1H NMR spectrum. A standard pulse sequence, such as a single pulse experiment, is typically used.
- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans is usually required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum.
- Acquire a ^{19}F NMR spectrum. This is often performed with proton decoupling.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
 - Phase and baseline correct the spectra.
 - Reference the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS for ^1H and ^{13}C) or an external standard for ^{19}F .



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Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Summary

The following table summarizes the major absorption bands observed in the gas-phase IR spectrum of **methanesulfonyl fluoride**.^[2]

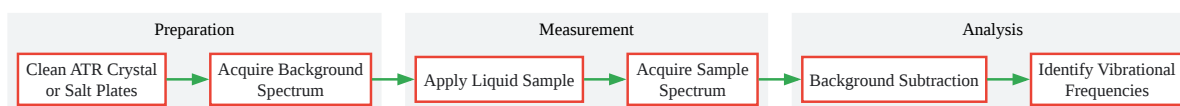
Wavenumber (cm ⁻¹)	Assignment
~3000	C-H stretch
~1420	S=O stretch (asymmetric)
~1200	S=O stretch (symmetric)
~800	S-F stretch

Experimental Protocol - FTIR Spectroscopy

The following is a general procedure for obtaining an FTIR spectrum of a liquid sample like **methanesulfonyl fluoride**:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum:
 - Clean the attenuated total reflectance (ATR) crystal or the faces of the salt plates (e.g., NaCl) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely.
 - Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.
- Sample Application:
 - ATR: Place a small drop of **methanesulfonyl fluoride** directly onto the ATR crystal.

- Transmission: Place a drop of the liquid between two salt plates to create a thin film.
- Data Acquisition: Place the sample holder in the spectrometer and acquire the sample spectrum.
- Data Analysis: The background-corrected spectrum will show the characteristic absorption bands of the sample.



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Figure 2. Experimental workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Summary

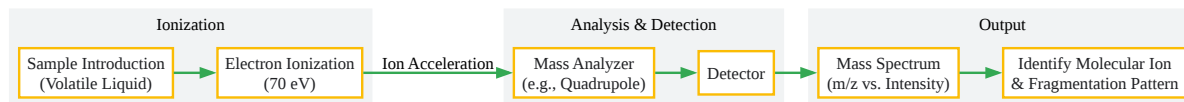
The electron ionization (EI) mass spectrum of **methanesulfonyl fluoride** shows several characteristic fragments.^{[3][4]}

m/z	Relative Intensity	Proposed Fragment
98	High	$[\text{CH}_3\text{SO}_2\text{F}]^+$ (Molecular Ion)
83	Moderate	$[\text{SO}_2\text{F}]^+$
79	High	$[\text{CH}_3\text{SO}_2]^+$
67	High	$[\text{SOF}]^+$
48	Moderate	$[\text{SO}]^+$
33	Low	$[\text{CH}_3\text{S}]^+$
15	Moderate	$[\text{CH}_3]^+$

Experimental Protocol - Electron Ionization Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** Introduce a small amount of **methanesulfonyl fluoride** into the mass spectrometer. For a volatile liquid, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.



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Figure 3. Experimental workflow for mass spectrometry.

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